4-Methoxynonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxynonan-2-one is an organic compound with the molecular formula C10H20O2 It is a ketone with a methoxy group attached to the fourth carbon and a nonanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxynonan-2-one can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybutan-2-one with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 4-methoxynonanol using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-methoxynonanol, is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to 4-methoxynonanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methoxynonanol.
Substitution: Various substituted nonanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxynonan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methoxynonan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxynonanol: The reduced form of 4-Methoxynonan-2-one.
4-Methoxybutan-2-one: A shorter chain analog with similar functional groups.
4-Methoxybenzaldehyde: Contains a methoxy group and a carbonyl group but with an aromatic ring.
Uniqueness: this compound is unique due to its specific structure, which combines a long aliphatic chain with a methoxy group and a ketone functionality. This combination imparts distinct chemical properties, making it valuable in various applications, especially in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
916062-22-1 |
---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-methoxynonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10(12-3)8-9(2)11/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
BPHRKWVCSPQMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.